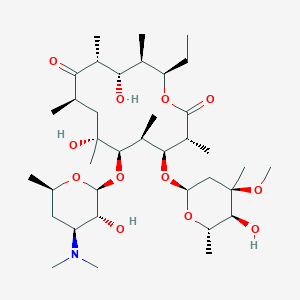

Erythromycin B

Descripción general

Descripción

La beritromicina es un antibiótico macrólido que se utiliza para tratar una variedad de infecciones bacterianas. Se deriva de la bacteria Saccharopolyspora erythraea y pertenece a la misma familia de antibióticos que la eritromicina, la azitromicina y la claritromicina . La beritromicina funciona inhibiendo la síntesis de proteínas bacterianas, lo que la hace eficaz contra una amplia gama de bacterias grampositivas y algunas gramnegativas .

Aplicaciones Científicas De Investigación

La beritromicina tiene una amplia gama de aplicaciones de investigación científica en química, biología, medicina e industria . En química, se utiliza como compuesto modelo para estudiar la síntesis y modificación de antibióticos macrólidos . En biología, se utiliza para investigar los mecanismos de resistencia bacteriana y los efectos de los antibióticos en la síntesis de proteínas bacterianas . En medicina, la beritromicina se utiliza para tratar diversas infecciones bacterianas, incluidas las infecciones del tracto respiratorio, las infecciones de la piel y las enfermedades de transmisión sexual . En la industria, se utiliza en la producción de otros antibióticos y como aditivo alimentario para promover el crecimiento del ganado .

Análisis Bioquímico

Biochemical Properties

Erythromycin B interacts with various enzymes and proteins in biochemical reactions. It is susceptible to 6–9-enol ether formation, involving the loss of a proton from C-8 . This compound is much more stable to acid compared to erythromycin A . The enol ethers formed lack antibacterial activity and can give rise to unpleasant gut motilide side-effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to stimulate neutrophil motility and lymphocyte transformation due to its antioxidant activity . Moreover, it has been observed that this compound retains substantial antibacterial activity after acid treatment, resembling exposure to the stomach, whereas erythromycin A does not .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, causing a blockage in peptide chain synthesis and ultimately inhibiting protein synthesis . It is also an inhibitor of the cytochrome P450 system, which means it can have a rapid effect on levels of other drugs metabolised by this system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that increased consumption of antibiotics, including this compound, may lead to greater resistance at the community, country, and regional levels . More detailed studies on the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies are needed.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For dogs and cats, the recommended dosage for antibiosis is 10–20 mg/kg orally every 8–12 hours . The commonest adverse effect is gastrointestinal upset, and care should be taken in cases of hepatic or renal impairment .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolised by demethylation in the liver by the hepatic enzyme CYP3A4 . More detailed studies on the metabolic pathways of this compound, including any enzymes or cofactors that it interacts with, are needed.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La beritromicina se produce típicamente mediante fermentación utilizando la bacteria Saccharopolyspora erythraea . El proceso de fermentación implica el crecimiento de las bacterias en un medio rico en nutrientes, lo que les permite producir el antibiótico. Después de la fermentación, el antibiótico se extrae y purifica utilizando varias técnicas como la extracción líquido-líquido, la filtración por membrana y la cristalización .

Métodos de Producción Industrial: En entornos industriales, la producción de beritromicina implica una fermentación a gran escala seguida de un procesamiento posterior para aislar y purificar el antibiótico . El caldo de fermentación se somete primero a una extracción líquido-líquido para separar el antibiótico de la biomasa. Esto va seguido de una filtración por membrana para eliminar las impurezas y concentrar el antibiótico. Finalmente, el antibiótico se cristaliza para obtenerlo en forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: La beritromicina experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar el antibiótico para mejorar su eficacia y estabilidad.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones químicas de la beritromicina incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Las reacciones se llevan a cabo típicamente en condiciones controladas para garantizar que se logren las modificaciones deseadas sin degradar el antibiótico .

Principales Productos Formados: Los principales productos formados a partir de las reacciones químicas de la beritromicina incluyen varios derivados que tienen una actividad antibacteriana mejorada o propiedades farmacocinéticas mejoradas . Estos derivados suelen ser más eficaces contra cepas bacterianas resistentes y tienen mejor estabilidad en el cuerpo .

Mecanismo De Acción

La beritromicina ejerce sus efectos uniéndose a la subunidad ribosomal 50S de los ribosomas bacterianos, inhibiendo así la síntesis de proteínas . Esta unión evita la translocación del ARN de transferencia aminoacil y bloquea la elongación de la cadena peptídica, lo que finalmente conduce a la inhibición del crecimiento bacteriano . Los objetivos moleculares de la beritromicina incluyen la molécula de ARN ribosomal 23S dentro de la subunidad 50S .

Comparación Con Compuestos Similares

La beritromicina es similar a otros antibióticos macrólidos como la eritromicina, la azitromicina y la claritromicina . tiene propiedades únicas que la hacen diferente de estos compuestos. Por ejemplo, la beritromicina tiene un espectro de actividad más amplio contra cepas bacterianas resistentes y mejor estabilidad en condiciones ácidas en comparación con la eritromicina . Los compuestos similares incluyen:

- Eritromicina

- Azitromicina

- Claritromicina

- Espiramicina

Las propiedades únicas de la beritromicina la convierten en un antibiótico valioso para tratar infecciones causadas por bacterias resistentes y para su uso en diversas aplicaciones de investigación científica .

Propiedades

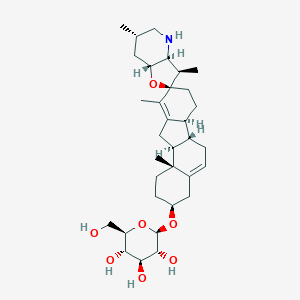

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO12/c1-14-26-20(4)29(40)21(5)28(39)18(2)16-36(9,44)33(50-35-30(41)25(38(11)12)15-19(3)46-35)22(6)31(23(7)34(43)48-26)49-27-17-37(10,45-13)32(42)24(8)47-27/h18-27,29-33,35,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21+,22+,23-,24+,25+,26-,27+,29+,30-,31+,32+,33-,35+,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRYSCOQVVUBIJ-PPGFLMPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501023765 | |

| Record name | Berythromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-75-3 | |

| Record name | Erythromycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berythromycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berythromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 527-75-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERYTHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN686JJ1YI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)